molecular formula C22H18N4O3S B2796171 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886945-35-3

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2796171
CAS No.: 886945-35-3
M. Wt: 418.47
InChI Key: AJPIZLQHANWESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzamide ring, a pyridin-3-ylmethyl substituent, and a 5,6-dimethylbenzo[d]thiazole moiety. The nitro group, a strong electron-withdrawing substituent, likely influences electronic properties and binding affinity, while the pyridinylmethyl group may contribute to solubility or target engagement.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-9-19-20(10-15(14)2)30-22(24-19)25(13-16-5-4-8-23-12-16)21(27)17-6-3-7-18(11-17)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPIZLQHANWESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Amidation: The final step involves the formation of the benzamide by reacting the nitro-substituted benzo[d]thiazole with pyridin-3-ylmethylamine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, or other suitable catalysts.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution.

Biology

The compound has been investigated for its potential as a fluorescent probe due to its structural properties. It may interact with specific biological targets, altering enzyme or receptor activity, which is crucial for understanding cellular mechanisms.

Medicine

Research indicates that this compound exhibits anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation. Studies have shown that derivatives of benzothiazole can exhibit significant antiviral activity against viruses such as H5N1 and SARS-CoV-2, suggesting potential applications in antiviral drug development .

Industry

In industrial applications, the compound is utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity. Its unique chemical structure allows for the creation of materials with desirable properties for various applications.

Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction and cell cycle arrest at specific phases.

Antiviral Properties

Research on similar benzothiazole derivatives revealed their efficacy against viral infections. For instance, compounds with structural similarities were tested against SARS-CoV-2 and demonstrated significant antiviral activity, highlighting the potential of this compound in developing therapeutic agents against viral diseases .

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Benzamide Substituent Thiazole/Thiazole-like Substituents
Target Compound Benzo[d]thiazole (fused) 3-nitro 5,6-dimethyl
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide Benzo[d]thiazole (fused) 4-methylsulfonyl 5,6-dimethyl (assumed)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole (monocyclic) 3,4-dichloro 5-(morpholinomethyl), 4-(pyridin-3-yl)
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Thiazole (monocyclic) None (plain benzamide) 5-((4-methylpiperazin-1-yl)methyl)

Key Observations :

  • Core Structure: The target compound and ’s analog share a fused benzo[d]thiazole core, unlike the monocyclic thiazoles in . This bicyclic system may enhance rigidity and intermolecular interactions compared to flexible monocyclic derivatives.
  • Substituents: The target’s 3-nitro group contrasts with ’s 4-methylsulfonyl and ’s 3,4-dichloro or unsubstituted benzamides.
  • Thiazole Modifications: The target’s 5,6-dimethyl groups on the benzo[d]thiazole differ from ’s morpholinomethyl or piperazinyl substituents, which introduce polar, nitrogen-rich side chains likely impacting solubility and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Reported Physicochemical Data for Analogous Compounds

Compound Name Physical State (Color) Melting Point (°C) Spectral Data Availability
Target Compound Not reported Not reported Not available in evidence
Compound Not reported Not reported Not available in evidence
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Yellow solid Not specified ¹H NMR, ¹³C NMR, HRMS
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) White solid Not specified ¹H NMR, ¹³C NMR, HRMS

Analysis :

  • Physical State : compounds are typically white or yellow solids, suggesting similar crystallinity for the target compound.
  • Spectral Data : While the target’s spectral data are unavailable, analogs in were validated via ¹H/¹³C NMR and HRMS, implying comparable analytical workflows for the target .
  • Solubility: The nitro group in the target may reduce solubility compared to ’s morpholinomethyl or piperazinyl derivatives, which have hydrophilic side chains.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzamide core , a benzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole ring followed by nitration to introduce the nitro group. The final step often includes coupling with the pyridine component under specific conditions, using reagents such as EDCI and triethylamine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects in cancer cells. Additionally, the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have demonstrated activity against a range of bacterial strains and fungi. This is likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of a related benzothiazole derivative on human breast cancer cells (MCF-7). The compound showed an IC50 value of 0.36 µM, significantly inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, highlighting their potential as therapeutic agents .

Comparative Analysis Table

CompoundStructural FeaturesBiological ActivityUnique Aspects
This compoundBenzamide core, benzo[d]thiazole groupAnticancer, AntimicrobialComplex multi-functional structure
Benzothiazole Derivative ASimple thiazole ringAnticancerLower potency compared to complex derivatives
Pyridine Derivative BPyridine ring onlyAntidepressantLacks thiazole functionality

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.